1-(1H-indol-3-yl)propan-2-amine hydrochloride 1-(1H-indol-3-yl)propan-2-amine hydrochloride α-methyl Tryptamine is a psychedelic drug that has schedule I status in the United States. It potently stimulates the release of monoamines from synaptosomes and inhibits their re-uptake (IC50s = 0.73, 0.38, and 0.4 μM for dopamine, serotonin, and norepinephrine, respectively). This product is intended for forensic use.
α-methyl Tryptamine (hydrochloride) is a psychedelic drug that has schedule I status in the United States. It potently stimulates the release of monoamines from synaptosomes and inhibits their re-uptake (IC50s = 0.73, 0.38, and 0.4 μM for dopamine, serotonin, and norepinephrine, respectively). This product is intended for forensic use.
Brand Name: Vulcanchem
CAS No.: 879-36-7
VCID: VC21134557
InChI: InChI=1S/C11H14N2.ClH/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11;/h2-5,7-8,13H,6,12H2,1H3;1H
SMILES: CC(CC1=CNC2=CC=CC=C21)N.Cl
Molecular Formula: C11H15ClN2
Molecular Weight: 210.7 g/mol

1-(1H-indol-3-yl)propan-2-amine hydrochloride

CAS No.: 879-36-7

Cat. No.: VC21134557

Molecular Formula: C11H15ClN2

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-indol-3-yl)propan-2-amine hydrochloride - 879-36-7

Specification

Description α-methyl Tryptamine is a psychedelic drug that has schedule I status in the United States. It potently stimulates the release of monoamines from synaptosomes and inhibits their re-uptake (IC50s = 0.73, 0.38, and 0.4 μM for dopamine, serotonin, and norepinephrine, respectively). This product is intended for forensic use.
α-methyl Tryptamine (hydrochloride) is a psychedelic drug that has schedule I status in the United States. It potently stimulates the release of monoamines from synaptosomes and inhibits their re-uptake (IC50s = 0.73, 0.38, and 0.4 μM for dopamine, serotonin, and norepinephrine, respectively). This product is intended for forensic use.
CAS No. 879-36-7
Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
IUPAC Name 1-(1H-indol-3-yl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H14N2.ClH/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11;/h2-5,7-8,13H,6,12H2,1H3;1H
Standard InChI Key SNEXLQZZENRCSB-UHFFFAOYSA-N
SMILES CC(CC1=CNC2=CC=CC=C21)N.Cl
Canonical SMILES CC(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]
Appearance Assay:≥98%A crystalline solid

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